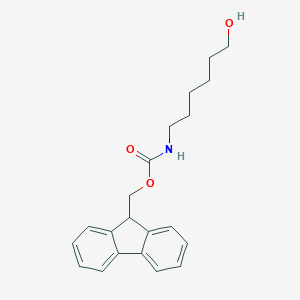

6-(Fmoc-アミノ)-1-ヘキサノール

概要

説明

6-(Fmoc-amino)-1-hexanol is a compound that features a 9-fluorenylmethyloxycarbonyl (Fmoc) group attached to an amino hexanol chain. The Fmoc group is commonly used as a protective group in peptide synthesis due to its stability under basic conditions and ease of removal under mild acidic conditions. This compound is particularly valuable in the field of organic synthesis and peptide chemistry, where it serves as a building block for the synthesis of more complex molecules.

科学的研究の応用

6-(Fmoc-amino)-1-hexanol has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of peptides and other complex organic molecules.

Biology: Employed in the study of protein interactions and enzyme mechanisms.

Medicine: Utilized in the development of peptide-based drugs and therapeutic agents.

Industry: Applied in the production of pharmaceuticals, agrochemicals, and dyestuffs.

作用機序

Target of Action

It’s known that fmoc-modified amino acids and short peptides, like 6-(fmoc-amino)-1-hexanol, are commonly used in peptide synthesis . They serve as building blocks in the formation of larger peptide chains, which can interact with various biological targets depending on their sequence .

Mode of Action

The mode of action of 6-(Fmoc-amino)-1-hexanol is primarily through its role in the synthesis of peptides. The Fmoc (9-fluorenylmethoxycarbonyl) group provides protection for the amino group during peptide bond formation . This protection is crucial as it prevents unwanted side reactions during the synthesis process. Once the desired peptide sequence is formed, the Fmoc group can be removed under basic conditions, revealing the free amino group .

Biochemical Pathways

The biochemical pathways affected by 6-(Fmoc-amino)-1-hexanol are largely dependent on the specific peptide sequence being synthesized. For instance, Fmoc-modified amino acids have been used to create hydrogels through self-assembly, affecting pathways related to cell culturing, sensing, encapsulation, and electronic materials . Additionally, they have been used in the synthesis of glycopeptides, which play roles in various biological events such as cell adhesion, differentiation, and proliferation .

Pharmacokinetics

Factors such as peptide size, charge, hydrophobicity, and the presence of specific transporters can all influence the pharmacokinetics of the resulting peptide .

Result of Action

The molecular and cellular effects of 6-(Fmoc-amino)-1-hexanol are determined by the specific peptide sequence that it helps to form. For example, Fmoc-modified amino acids have been used to create hydrogels that can provide a supportive environment for cell growth . In another example, they have been used in the synthesis of glycopeptides, which can mediate various biological interactions .

Action Environment

The action, efficacy, and stability of 6-(Fmoc-amino)-1-hexanol can be influenced by various environmental factors. For instance, the pH of the environment can affect the protection and deprotection of the Fmoc group . Additionally, the temperature and solvent used can impact the efficiency of peptide bond formation . Therefore, careful control of the reaction conditions is crucial for the successful use of 6-(Fmoc-amino)-1-hexanol in peptide synthesis.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Fmoc-amino)-1-hexanol typically involves the protection of the amino group of 1-hexanol with the Fmoc group. This can be achieved through the reaction of 1-hexanol with 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as triethylamine. The reaction proceeds as follows:

- Dissolve 1-hexanol in an appropriate solvent such as dichloromethane.

- Add triethylamine to the solution to act as a base.

- Slowly add 9-fluorenylmethyloxycarbonyl chloride to the reaction mixture while stirring.

- Allow the reaction to proceed at room temperature for several hours.

- Purify the product using column chromatography to obtain 6-(Fmoc-amino)-1-hexanol.

Industrial Production Methods

In an industrial setting, the production of 6-(Fmoc-amino)-1-hexanol may involve similar synthetic routes but on a larger scale. The use of automated synthesis equipment and continuous flow reactors can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate more advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

化学反応の分析

Types of Reactions

6-(Fmoc-amino)-1-hexanol can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

Reduction: The carbonyl group can be reduced back to a hydroxyl group.

Substitution: The Fmoc group can be removed and replaced with other functional groups.

Common Reagents and Conditions

Oxidation: Reagents such as pyridinium chlorochromate (PCC) or Jones reagent can be used under mild conditions.

Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.

Substitution: Piperidine is often used to remove the Fmoc group under basic conditions.

Major Products Formed

Oxidation: Formation of 6-(Fmoc-amino)-1-hexanal.

Reduction: Regeneration of 6-(Fmoc-amino)-1-hexanol from its oxidized form.

Substitution: Formation of 1-hexanol and other substituted derivatives.

類似化合物との比較

Similar Compounds

Fmoc-amino acids: Compounds such as Fmoc-phenylalanine and Fmoc-tyrosine share the Fmoc protective group but differ in their amino acid structure.

Fmoc-dipeptides: Compounds like Fmoc-glycylglycine have two amino acids linked together with an Fmoc group.

Uniqueness

6-(Fmoc-amino)-1-hexanol is unique due to its hexanol backbone, which provides additional flexibility and hydrophobicity compared to other Fmoc-protected compounds. This structural feature can influence its self-assembly properties and interactions with other molecules, making it a valuable tool in the design of novel materials and therapeutic agents.

生物活性

6-(Fmoc-amino)-1-hexanol is a compound characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group attached to an amino group on the sixth carbon of a hexanol chain. Its molecular formula is , and it has a molecular weight of approximately 339.43 g/mol. This compound plays a significant role in organic synthesis, particularly in peptide synthesis, due to its ability to act as a spacer arm and its selective functionalization capabilities.

Overview of Biological Activity

While specific biological activities of 6-(Fmoc-amino)-1-hexanol are not extensively documented, it has been implicated in various applications that suggest potential biological interactions:

- Supramolecular Gels : The compound is utilized in the preparation of supramolecular gels through co-assembly with other amino acids or peptides. This process involves the formation of inter- and intramolecular physical bonds that lead to organized fibrils within three-dimensional networks.

- Interaction with Biosurfaces : Research indicates that 6-(Fmoc-amino)-1-hexanol interacts with biosurfaces, such as phospholipid interfaces. Studies have shown that hydrogen bonds form between the hydroxyl group of the compound and phospholipid molecules, enhancing its interaction with biological membranes.

1. Peptide Synthesis

6-(Fmoc-amino)-1-hexanol serves as an important intermediate in peptide synthesis. Its structure allows for selective reactions without interference from the amino functionality, making it valuable for creating complex peptides that could have therapeutic applications.

2. Nanoscience

In nanoscience, the compound's ability to form stable hydrogels has been confirmed, which can be useful for drug delivery systems. The stability and properties of these hydrogels can influence their effectiveness in delivering therapeutic agents.

Comparative Analysis of Related Compounds

To better understand the unique properties of 6-(Fmoc-amino)-1-hexanol, a comparison with structurally similar compounds can be informative:

| Compound Name | Structure | Unique Features |

|---|---|---|

| 6-Amino-1-hexanol | C₆H₁₅NO | Lacks Fmoc protection; simpler structure |

| Fmoc-Lysine | C₁₉H₂₅N₃O₄ | Contains an additional amino acid functionality |

| 2-(Fmoc-amino)ethanol | C₁₈H₂₃N₃O₃ | Shorter carbon chain; used for different peptide contexts |

| 4-(Fmoc-amino)butanoic acid | C₁₈H₂₃N₃O₄ | Contains a carboxylic acid group; useful for amide formation |

The uniqueness of 6-(Fmoc-amino)-1-hexanol lies in its specific hexyl chain length combined with the Fmoc protection, providing significant versatility in synthetic applications compared to other similar compounds.

Case Studies and Research Findings

Case Study 1: Interaction with Eukaryotic Cell Membranes

Research has explored how 6-(Fmoc-amino)-1-hexanol interacts with model eukaryotic cell membranes. The formation of hydrogen bonds between the compound and phospholipid molecules was assessed, demonstrating its potential role in enhancing membrane permeability and stability.

Case Study 2: Supramolecular Hydrogel Formation

In studies focused on supramolecular hydrogels, researchers have demonstrated that when co-assembled with other peptides, 6-(Fmoc-amino)-1-hexanol contributes to the formation of stable three-dimensional networks. These hydrogels show promise for applications in drug delivery and tissue engineering due to their biocompatibility and structural integrity.

特性

IUPAC Name |

9H-fluoren-9-ylmethyl N-(6-hydroxyhexyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25NO3/c23-14-8-2-1-7-13-22-21(24)25-15-20-18-11-5-3-9-16(18)17-10-4-6-12-19(17)20/h3-6,9-12,20,23H,1-2,7-8,13-15H2,(H,22,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGXOJZUTHIGHPT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCCCCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30371396 | |

| Record name | 6-(Fmoc-amino)-1-hexanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30371396 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

339.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

127903-20-2 | |

| Record name | 6-(Fmoc-amino)-1-hexanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30371396 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。